
4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyran-2-one core, which is a six-membered lactone ring, and an azetidine moiety, a four-membered nitrogen-containing ring. The presence of the isopropoxybenzoyl group further enhances its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyran-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 3-hydroxy-2-methyl-4H-pyran-4-one derivative.
Introduction of the azetidine moiety: This step involves the reaction of the pyran-2-one core with an azetidine derivative, such as 3-azetidinol, under appropriate conditions to form the desired azetidine linkage.
Attachment of the isopropoxybenzoyl group: This final step involves the acylation of the azetidine-containing intermediate with 4-isopropoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic or electrophilic reagents, such as halides or amines, can be used in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines
科学研究应用
4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it could inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it could bind to a receptor and modulate its signaling pathway, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
4-((1-(4-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: This compound is similar in structure but contains a methoxy group instead of an isopropoxy group.
4-((1-(4-ethoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: This compound features an ethoxy group in place of the isopropoxy group.
Uniqueness
The uniqueness of 4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the isopropoxybenzoyl group, in particular, may influence its reactivity and interactions with other molecules, setting it apart from similar compounds.
属性
IUPAC Name |
6-methyl-4-[1-(4-propan-2-yloxybenzoyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12(2)23-15-6-4-14(5-7-15)19(22)20-10-17(11-20)25-16-8-13(3)24-18(21)9-16/h4-9,12,17H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRJYUVXIWTJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)
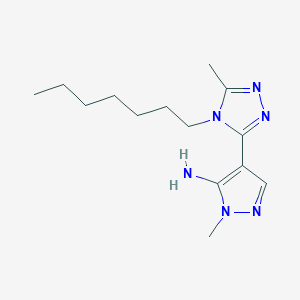
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2648411.png)
![1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2648414.png)
![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)

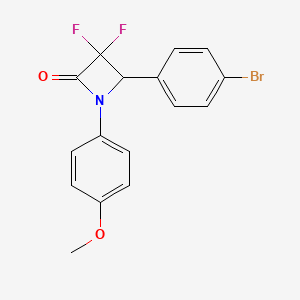
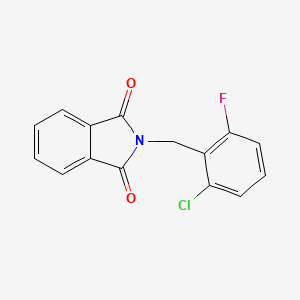
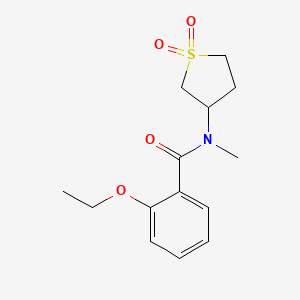
![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)
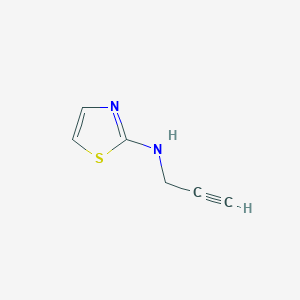
![tert-Butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B2648430.png)
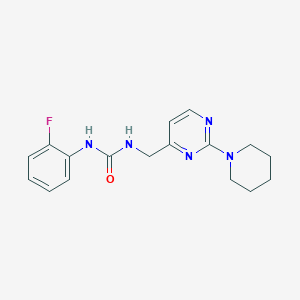
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)
